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For Researchers, Scientists, and Drug Development Professionals

Introduction
JF526-Taxol (TFA) is a fluorogenic microtubule probe that enables high-resolution visualization

of the microtubule cytoskeleton in living cells. This compound consists of the microtubule-

stabilizing agent, Taxol (paclitaxel), conjugated to the bright and photostable Janelia Fluor®

526 (JF526) dye. A key feature of JF526-Taxol is its fluorogenicity; it exhibits minimal

fluorescence until it binds to microtubules, significantly reducing background noise and

eliminating the need for wash-out steps, making it ideal for live-cell imaging experiments.[1][2]

These characteristics make JF526-Taxol a powerful tool for studying microtubule dynamics, cell

division, and the effects of microtubule-targeting drugs in real-time. This document provides

detailed protocols for the use of JF526-Taxol in live-cell imaging, information on its mechanism

of action, and quantitative data to guide experimental design.
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Property Value Reference

Chemical Name

4-((8-(((1S,2R)-3-

(((2aR,4S,4aS,6R,9S,11S,12S

,12aR,12bS)-12b-Acetoxy-12-

(benzoyloxy)-4,6,11-trihydroxy-

4a,8,13,13-tetramethyl-5-oxo-

2a,3,4,4a,5,6,9,10,11,12,12a,1

2b-dodecahydro-1H-7,11-

methanocyclodeca[1]

[3]benzo[1,2-b]oxet-9-

yl)oxy)-2-hydroxy-3-oxo-1-

phenylpropyl)amino)-8-

oxooctyl)carbamoyl)-2-(3-(3,3-

difluoroazetidin-1-ium-1-

ylidene)-6-(3,3-difluoroazetidin-

1-yl)-2,7-difluoro-3H-xanthen-

9-yl)benzoate trifluoroacetate

[4]

Molecular Weight 1507.42 g/mol (as TFA salt) [5]

Excitation Max (λex) 531 nm [2]

Emission Max (λem) 549 nm [2]

Extinction Coefficient 118,000 M⁻¹cm⁻¹ [2]

Quantum Yield 0.87 [2]

Solubility Soluble to 10 mM in DMSO [5]

Storage
Store at -20°C, protect from

light.
[5]

Mechanism of Action
Taxol, the core component of JF526-Taxol, is a well-characterized microtubule-stabilizing

agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and

preventing depolymerization.[3] This disruption of normal microtubule dynamics interferes with

the formation of the mitotic spindle, a critical structure for chromosome segregation during cell
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division. Consequently, cells treated with Taxol are arrested in the G2/M phase of the cell cycle,

which can ultimately lead to the activation of apoptotic pathways and cell death.[6] The

conjugation of Taxol to the JF526 fluorophore allows for the direct visualization of these effects

on the microtubule cytoskeleton in living cells.

Signaling Pathway of Taxol-Induced Apoptosis
The stabilization of microtubules by JF526-Taxol triggers a signaling cascade that leads to cell

cycle arrest and apoptosis. The following diagram illustrates the key events in this pathway.
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Caption: Taxol-induced microtubule stabilization pathway.

Experimental Protocols
Reagent Preparation
1. Stock Solution Preparation:

JF526-Taxol (TFA) is typically supplied as a lyophilized powder.

To prepare a stock solution, dissolve the powder in high-quality, anhydrous dimethyl

sulfoxide (DMSO) to a final concentration of 1-10 mM.[5]

For example, to prepare a 1 mM stock solution from 1 mg of JF526-Taxol (MW: 1507.42

g/mol ), add 663 µL of DMSO.

Mix thoroughly by vortexing until the powder is completely dissolved.
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Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw

cycles.

2. Storage:

Store the lyophilized powder and DMSO stock solutions at -20°C, protected from light and

moisture.[5]

When stored properly, the DMSO stock solution is stable for several months.

3. Working Solution Preparation:

On the day of the experiment, thaw an aliquot of the JF526-Taxol stock solution at room

temperature.

Dilute the stock solution to the desired final concentration in pre-warmed (37°C) complete

cell culture medium.

It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent

precipitation of the compound. The final DMSO concentration should be kept below 0.5% to

avoid solvent-induced cytotoxicity.[7]

Live-Cell Imaging Protocol
This protocol provides a general guideline for staining microtubules in live cells with JF526-

Taxol. Optimal conditions may vary depending on the cell type and experimental setup.
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Start

1. Plate cells on imaging dish

2. Prepare JF526-Taxol working solution

3. Add working solution to cells

4. Incubate at 37°C

5. Image cells using fluorescence microscopy
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Caption: General workflow for live-cell imaging.

1. Cell Plating:

Plate cells on a glass-bottom imaging dish or chamber slide suitable for live-cell microscopy.

The seeding density should be optimized to achieve 50-70% confluency at the time of

imaging.
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Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

2. Staining:

Prepare the JF526-Taxol working solution in pre-warmed complete cell culture medium as

described above. A starting concentration of 100-500 nM is recommended.

Carefully remove the existing medium from the cells and replace it with the medium

containing JF526-Taxol.

3. Incubation:

Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.

The optimal incubation time may vary between cell types and should be determined

empirically.

4. Imaging:

Place the imaging dish on the microscope stage equipped with an environmental chamber to

maintain 37°C and 5% CO₂.

Use a fluorescence microscope equipped with appropriate filters for JF526 (e.g., excitation

around 525-535 nm and emission around 545-560 nm).

As JF526-Taxol is a "no-wash" probe, imaging can be performed directly in the staining

solution.[2]
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Parameter Recommended Range Notes

Concentration 50 nM - 1 µM

Start with a concentration

titration (e.g., 50, 100, 250,

500 nM) to determine the

optimal signal-to-noise ratio for

your cell type and imaging

setup. Higher concentrations

may lead to cytotoxicity with

prolonged incubation.[8]

Incubation Time 30 - 120 minutes

Shorter incubation times are

generally sufficient for

microtubule labeling. Longer

incubations may be used to

study the long-term effects of

microtubule stabilization.

Cell Type Adherent mammalian cells

The protocol has been

successfully used in various

cell lines, including U2OS and

COS7.[9][10] Optimization may

be required for suspension

cells or primary cell cultures.

Cytotoxicity Monitor for signs of cytotoxicity

At higher concentrations and

with extended imaging times,

JF526-Taxol can induce cell

cycle arrest and apoptosis.

Monitor cell morphology,

proliferation, and viability. For

long-term studies, consider

using the lowest effective

concentration.[1]
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Problem Possible Cause Suggested Solution

Low Signal/No Staining

- Insufficient probe

concentration or incubation

time.- Poor cell health.-

Incorrect filter sets.

- Increase the concentration of

JF526-Taxol and/or the

incubation time.- Ensure cells

are healthy and not overly

confluent.- Verify that the

excitation and emission filters

are appropriate for JF526.

High Background

Fluorescence

- Probe precipitation.-

Autofluorescence from media

components.

- Ensure the DMSO stock is

fully dissolved in the medium.-

Use phenol red-free medium

for imaging to reduce

background autofluorescence.

Phototoxicity/Cell Death

- High laser power or

prolonged exposure.- High

probe concentration.

- Reduce laser power and

exposure time. Use the lowest

possible illumination dose.-

Decrease the concentration of

JF526-Taxol.- Use an

environmental chamber to

maintain optimal cell culture

conditions during imaging.

Altered Microtubule Dynamics
- The inherent pharmacological

effect of Taxol.

- Be aware that JF526-Taxol

stabilizes microtubules and will

affect their dynamic properties.

For studies requiring

unperturbed dynamics,

consider alternative

microtubule probes that do not

have a stabilizing effect.

Conclusion
JF526-Taxol (TFA) is a highly effective and convenient tool for visualizing microtubule

structures in living cells. Its fluorogenic nature allows for no-wash, low-background imaging,
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making it particularly well-suited for a wide range of live-cell microscopy applications, including

confocal and super-resolution microscopy.[9] By following the detailed protocols and

considering the optimization parameters outlined in these application notes, researchers can

successfully employ JF526-Taxol to gain valuable insights into the dynamic processes involving

the microtubule cytoskeleton.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC
[pmc.ncbi.nlm.nih.gov]

2. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

3. documents.thermofisher.com [documents.thermofisher.com]

4. cib.csic.es [cib.csic.es]

5. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells -
PMC [pmc.ncbi.nlm.nih.gov]

6. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk
inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Considerations regarding use of solvents in in vitro cell based assays - PMC
[pmc.ncbi.nlm.nih.gov]

8. Comparative analysis of taxol-derived fluorescent probes to assess microtubule networks
in a complex live three-dimensional tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution
Imaging - PMC [pmc.ncbi.nlm.nih.gov]

10. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Application Notes and Protocols for Live-Cell Imaging
with JF526-Taxol (TFA)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136786#a-protocol-for-live-cell-imaging-with-jf526-
taxol-tfa]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6764213/
https://www.benchchem.com/product/b15136786?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3252752/
https://documents.thermofisher.com/TFS-Assets/BID/brochures/5-steps-to-live-cell-imaging.pdf
https://www.cib.csic.es/sites/default/files/publication/file/publication-2148-2000_Diaz_B.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC25218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC25218/
https://pubmed.ncbi.nlm.nih.gov/23023313/
https://pubmed.ncbi.nlm.nih.gov/23023313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3967611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3967611/
https://pubmed.ncbi.nlm.nih.gov/32012482/
https://pubmed.ncbi.nlm.nih.gov/32012482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6764213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6764213/
https://pubs.acs.org/doi/10.1021/acscentsci.9b00676
https://www.benchchem.com/product/b15136786#a-protocol-for-live-cell-imaging-with-jf526-taxol-tfa
https://www.benchchem.com/product/b15136786#a-protocol-for-live-cell-imaging-with-jf526-taxol-tfa
https://www.benchchem.com/product/b15136786#a-protocol-for-live-cell-imaging-with-jf526-taxol-tfa
https://www.benchchem.com/product/b15136786#a-protocol-for-live-cell-imaging-with-jf526-taxol-tfa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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